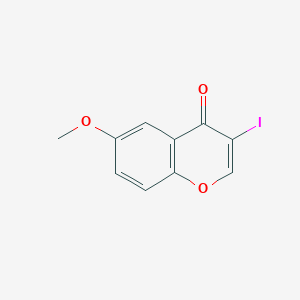

3-iodo-6-methoxy-4H-chromen-4-one

Description

Significance of the Chromen-4-one Scaffold in Chemical Sciences and Drug Discovery Research

The chromen-4-one, or benzo-γ-pyrone, scaffold is recognized as a "privileged structure" in medicinal chemistry. acs.orgresearchgate.net This designation is due to its recurring presence in molecules that exhibit a wide array of biological activities. Both naturally occurring and synthetic chromones have demonstrated potential as antifungal, antimicrobial, antiviral, anticancer, antihypertensive, and anti-inflammatory agents. nih.govijrar.org

The versatility of the chromone (B188151) core allows for extensive structural diversification, making it an attractive template for designing novel therapeutic molecules. acs.orgnih.gov Its derivatives are investigated for their capacity to inhibit various enzymes, such as protein kinases, and for their potential in treating conditions like neurodegenerative diseases, diabetes, and cancer. acs.orgnih.govresearchgate.net For instance, certain chromone derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.govacs.org The structural rigidity and favorable physicochemical properties of the chromen-4-one scaffold contribute to its success in drug discovery programs. acs.orgresearchgate.net

Rationale for Research on Halogenated Chromone Derivatives

The introduction of halogen atoms, such as iodine, into the chromone scaffold is a deliberate strategy in medicinal chemistry to modulate a molecule's properties. Halogenation can significantly influence a compound's lipophilicity, which in turn affects its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. mdpi.com

Furthermore, halogens can enhance the binding affinity of a molecule to its biological target through the formation of halogen bonds, a type of noncovalent interaction. nih.gov This can lead to more potent and selective drug candidates. The presence of a halogen atom, like the iodo group in 3-iodo-6-methoxy-4H-chromen-4-one, also provides a reactive site for further chemical modifications. researchgate.net This allows for the synthesis of a diverse library of compounds from a single halogenated precursor, a valuable approach in developing new therapeutic agents. researchgate.netrsc.org

Overview of Academic Research Trajectories for 3-Iodo-6-methoxy-4H-chromen-4-one

Research on 3-iodo-6-methoxy-4H-chromen-4-one is primarily situated within the broader context of synthetic methodology and the exploration of novel bioactive compounds. The synthesis of this compound can be achieved through methods such as the direct iodination of 6-methoxy-4H-chromen-4-one. evitachem.com

The presence of the iodine atom makes 3-iodo-6-methoxy-4H-chromen-4-one a useful intermediate in organic synthesis. It can participate in various chemical reactions, including those involving electrophilic substitutions, which are facilitated by the iodo substituent. evitachem.com This reactivity allows for its use as a building block in the creation of more complex molecular architectures. evitachem.com

While specific biological activity studies focusing exclusively on 3-iodo-6-methoxy-4H-chromen-4-one are not extensively detailed in the available literature, related halogenated chromones have shown promise. For example, some studies have indicated that compounds with this scaffold may exhibit inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase and have potential anticancer effects. evitachem.com The primary academic interest in 3-iodo-6-methoxy-4H-chromen-4-one appears to be as a synthetic precursor, leveraging its chemical properties for the construction of novel heterocyclic systems.

Below is a table summarizing the key properties of 3-iodo-6-methoxy-4H-chromen-4-one.

Compound Names Mentioned

Properties

Molecular Formula |

C10H7IO3 |

|---|---|

Molecular Weight |

302.06 g/mol |

IUPAC Name |

3-iodo-6-methoxychromen-4-one |

InChI |

InChI=1S/C10H7IO3/c1-13-6-2-3-9-7(4-6)10(12)8(11)5-14-9/h2-5H,1H3 |

InChI Key |

QFTPZORDRFYXGI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=C(C2=O)I |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 3 Iodo 6 Methoxy 4h Chromen 4 One

Transformations Involving the Iodine Substituent at C-3

The iodine atom at the C-3 position is a key site for various chemical reactions, enabling the introduction of diverse functional groups and the construction of intricate molecular architectures.

C–H Activation Protocols for Intramolecular Annulation and Complex Structure Formation

3-Iodo-6-methoxy-4H-chromen-4-one can serve as a precursor in C–H activation protocols, which are powerful methods for forming complex structures through intramolecular annulation. evitachem.com These reactions, often catalyzed by transition metals like palladium or rhodium, involve the direct functionalization of otherwise unreactive carbon-hydrogen bonds. evitachem.comspringernature.com This strategy allows for the efficient synthesis of fused ring systems. For instance, such protocols can be utilized to synthesize coumestans, a class of polycyclic aromatic compounds, by creating new rings fused to the chromenone framework. evitachem.com

Cross-Coupling Reactions for Functional Group Introduction

The iodine at C-3 makes 3-iodo-6-methoxy-4H-chromen-4-one an excellent substrate for various cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. heterocyclics.com Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are particularly prominent. jyu.fioiccpress.com In a typical Suzuki-Miyaura reaction, the iodo-substituted chromenone would be reacted with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. jyu.firesearchgate.netresearchgate.netsemanticscholar.org This method allows for the introduction of a wide array of aryl and vinyl groups at the C-3 position.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst | Product |

| 3-Iodo-6-methoxy-4H-chromen-4-one | Phenylboronic acid | Pd(PPh₃)₄ | 6-Methoxy-3-phenyl-4H-chromen-4-one |

| 3-Iodo-6-methoxy-4H-chromen-4-one | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 6-Methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one |

This table represents hypothetical examples based on the general principles of Suzuki-Miyaura reactions as no specific experimental data for this exact compound was found in the search results.

Nucleophilic Substitution Reactions

The C-3 position of the chromenone ring, bearing an iodine atom, can be susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile replaces the iodine atom. Research has shown that related 2-substituted 3-iodo-4H-chromen-4-ones can be synthesized, indicating the utility of the iodo group as a leaving group for the introduction of other substituents. researchgate.net The reactivity in nucleophilic substitution can be influenced by the nature of the nucleophile and the reaction conditions.

Reactivity of the Chromenone Core and Methoxy (B1213986) Group

Beyond the versatile chemistry at the C-3 position, the chromenone core and the methoxy group also offer sites for chemical modification.

Modifications and Transformations at the 6-Methoxy Position

The methoxy group at the C-6 position is an important functional handle. While specific transformations of the 6-methoxy group on 3-iodo-6-methoxy-4H-chromen-4-one were not detailed in the provided search results, general reactions for aryl methyl ethers can be considered. A common transformation is demethylation to yield the corresponding phenol (B47542), 6-hydroxy-3-iodo-4H-chromen-4-one. This reaction is typically achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The resulting phenol can then be used for further functionalization, for example, through etherification or esterification reactions.

Reactions at Other Positions of the Benzopyranone System

While the C-3 iodo-substituent is the primary site for many derivatization strategies, other positions on the chromone (B188151) ring system also exhibit distinct reactivity. The electronic nature of the chromone core, where the pyrone's carbonyl group is conjugated with the heterocyclic oxygen atom, influences its chemical behavior. tutorsglobe.com

Nucleophilic attack typically occurs at the C-2 position via conjugate addition. tutorsglobe.com This can lead to the opening of the pyrone ring, a common transformation for chromones when treated with strong nucleophiles like hydroxide (B78521) ions or amines. tutorsglobe.comijrar.orgresearchgate.net This ring-opening/ring-closure sequence can be exploited to synthesize other heterocyclic systems. For instance, reactions with hydroxylamine (B1172632) or hydrazine (B178648) can lead to isoxazoles or pyrazoles, respectively, through the participation of the chromone ring system. ijrar.org

Electrophilic substitution on the benzene (B151609) portion of the chromone nucleus is also possible. The directing effects of the ether oxygen and the methoxy group on 3-iodo-6-methoxy-4H-chromen-4-one would influence the regioselectivity of such reactions. For the parent chromone molecule, electrophilic attack, such as nitration using fuming nitric acid and concentrated sulfuric acid, yields the 6-nitro derivative. tutorsglobe.com Furthermore, transition-metal-catalyzed C-H activation offers a modern approach for functionalization. Chelation-assisted C-5 functionalization of chromones can be achieved through the coordinating effect of the C-4 keto group with a metal catalyst, forming a metallacycle intermediate that directs C-H activation to the C-5 position. nih.gov

General Derivatization Strategies of Chromone Frameworks

The derivatization of the chromone framework is a key strategy for generating molecular diversity and synthesizing compounds with tailored properties. ijrpc.com The presence of a halogen, such as the iodine in 3-iodo-6-methoxy-4H-chromen-4-one, makes the molecule an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-3 position with high efficiency and predictability. researchgate.netnih.govnih.gov

In parallel, methods for the direct functionalization of C-H bonds on the chromone scaffold have emerged as powerful tools. nih.gov These approaches avoid the need for pre-functionalized substrates (like halo-chromones) and can provide access to derivatives that are difficult to obtain through classical methods.

Regioselective Functionalization Approaches

Regioselective functionalization is crucial for the controlled synthesis of specific chromone derivatives. For 3-iodo-6-methoxy-4H-chromen-4-one, the iodine at C-3 provides a definitive site for selective modification.

Palladium-Catalyzed Cross-Coupling Reactions:

The C-I bond at the C-3 position is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating several catalytic cycles.

Suzuki-Miyaura Coupling: This reaction couples the 3-iodochromone with an organoboron reagent (boronic acid or ester) to form a new C-C bond. wikipedia.orgorganic-chemistry.org It is widely used to introduce aryl or vinyl substituents, providing access to 3-arylchromones, which are precursors to isoflavone (B191592) structures. nih.govcommonorganicchemistry.comlibretexts.org The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org

Sonogashira Coupling: This is the primary method for synthesizing 3-alkynylchromones by coupling the 3-iodochromone with a terminal alkyne. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org The reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org The resulting 3-alkynylchromones are versatile intermediates for further transformations. researchgate.net

Heck Coupling: This reaction forms a C-C bond by coupling the 3-iodochromone with an alkene. nih.govorganic-chemistry.orgwikipedia.org It allows for the introduction of vinyl groups at the C-3 position with high stereoselectivity, typically favoring the E-isomer. organic-chemistry.org

Buchwald-Hartwig Amination: This method is used to form a C-N bond by coupling the 3-iodochromone with a primary or secondary amine. nih.govwikipedia.orglibretexts.orgnumberanalytics.comrug.nl It provides direct access to 3-aminochromone derivatives, which are important pharmacophores.

Table 1: Palladium-Catalyzed Derivatization of 3-Iodochromones

| Reaction Name | Coupling Partner | Bond Formed | Product Type | Typical Catalysts & Reagents |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | C-C (sp²-sp²) | 3-Arylchromone | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) organic-chemistry.orgnih.govcommonorganicchemistry.com |

| Sonogashira Coupling | R-C≡CH | C-C (sp²-sp) | 3-Alkynylchromone | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Amine Base (e.g., Et₃N) researchgate.netwikipedia.orglibretexts.org |

| Heck Coupling | Alkene | C-C (sp²-sp²) | 3-Alkenylchromone | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., PPh₃) nih.govorganic-chemistry.org |

| Buchwald-Hartwig Amination | R₂NH | C-N | 3-Aminochromone | Pd catalyst, Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) nih.govwikipedia.orgrug.nl |

Regioselective C-H Functionalization:

Complementary to coupling reactions at C-3, C-H functionalization allows for derivatization at other positions. The regioselectivity is governed by the inherent electronic properties of the chromone ring or by using directing groups. nih.gov

C-5 Functionalization: As mentioned, this is often achieved through chelation-assisted, transition-metal-catalyzed reactions where the C-4 carbonyl group directs the catalyst. nih.gov

C-2 and C-3 Functionalization: Direct C-H functionalization at the C-2 or C-3 positions can occur depending on the reaction conditions and the substitution pattern of the chromone. C-3 functionalization is often favored if the C-2 position is already substituted. nih.gov

Applications in the Synthesis of Diverse Flavonoid Derivatives

The derivatization strategies for chromones are instrumental in the synthesis of flavonoids and their analogues, a large class of natural products with significant biological activity. ijrpc.comnih.gov

The 3-iodochromone core of 3-iodo-6-methoxy-4H-chromen-4-one is a key building block in this context. For example, Suzuki-Miyaura coupling can be used to introduce a substituted phenyl group at the C-3 position, directly leading to the core structure of isoflavones (3-phenylchromones). nih.gov By varying the boronic acid coupling partner, a library of diverse isoflavonoid (B1168493) derivatives can be generated.

Furthermore, chromone derivatives can be transformed into other flavonoid classes. For instance, flavones (2-phenylchromones) can be synthesized from chromone precursors through multi-step reaction sequences. acs.org One-pot Michael-aldol reactions involving chromones can yield 2,3-heterocyclic-substituted chromones, and the use of substituted benzaldehydes in these sequences can produce 3-pyridyl-substituted flavones. nih.gov The chromone framework can also be elaborated into more complex structures like flavanone (B1672756) and chromone piperidine (B6355638) alkaloids through multi-step synthetic routes involving reactions like the Mitsunobu reaction and Claisen rearrangement. acs.orgorganic-chemistry.org The conversion of chromones to flavanones can also be achieved via hydrosilylation or oxa-Michael addition reactions. organic-chemistry.org

Table of Compounds

Structural Characterization and Computational Chemistry Investigations

X-ray Crystallographic Analysis

While a specific crystal structure for 3-iodo-6-methoxy-4H-chromen-4-one is not available in the cited literature, detailed crystallographic analysis has been performed on its direct derivative, 3-(2,3-dihydrobenzo[b] rsc.orgnih.govdioxin-6-yl)-6-methoxy-4H-chromen-4-one. mdpi.com This analysis provides valuable insights into the geometry and packing of the core 6-methoxy-4H-chromen-4-one structure.

Table 1: Crystallographic Data for 3-(2,3-dihydrobenzo[b] rsc.orgnih.govdioxin-6-yl)-6-methoxy-4H-chromen-4-one mdpi.com

| Parameter | Value |

| Empirical Formula | C₁₈H₁₄O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.1869(4) |

| b (Å) | 10.2764(6) |

| c (Å) | 19.6771(10) |

| β (°) | 99.442(2) |

| Volume (ų) | 1433.57(14) |

| Z | 4 |

This data pertains to a derivative of 3-iodo-6-methoxy-4H-chromen-4-one.

The crystal packing of the derivative compound is stabilized by a network of intermolecular interactions. Pairs of C–H···O hydrogen bonds contribute to the formation of inversion dimers. mdpi.com These dimers are further linked, creating a three-dimensional network. Additionally, π-π stacking interactions are observed between the chromenone ring systems of adjacent molecules, with a centroid-to-centroid distance of 3.678 Å. mdpi.com The study of these non-covalent interactions is critical, as they govern the material's bulk properties and crystal morphology. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic properties of molecules that may not be fully accessible through experimental means alone.

DFT calculations have been performed on the derivative 3-(2,3-dihydrobenzo[b] rsc.orgnih.govdioxin-6-yl)-6-methoxy-4H-chromen-4-one to investigate its electronic structure. mdpi.com Such studies typically employ methods like B3LYP with a specific basis set, such as 6-311++G(d,p), to optimize the molecular geometry and calculate electronic parameters. mdpi.com

The frontier molecular orbitals, HOMO and LUMO, are central to understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. For the derivative of 3-iodo-6-methoxy-4H-chromen-4-one, DFT calculations determined the energy of the HOMO to be -5.8223 eV and the LUMO to be -1.8447 eV. mdpi.com The difference between these energies, the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. The calculated energy gap for this derivative was 3.9783 eV. mdpi.com

Table 2: Frontier Orbital Energetics for 3-(2,3-dihydrobenzo[b] rsc.orgnih.govdioxin-6-yl)-6-methoxy-4H-chromen-4-one mdpi.com

| Parameter | Energy (eV) |

| E(HOMO) | -5.8223 |

| E(LUMO) | -1.8447 |

| Energy Gap (ΔE) | 3.9783 |

This data pertains to a derivative of 3-iodo-6-methoxy-4H-chromen-4-one.

The HOMO-LUMO energy gap is a crucial parameter for predicting a molecule's chemical reactivity. A smaller energy gap suggests that the molecule can be more easily excited and is therefore more chemically reactive. The analysis of the spatial distribution of these orbitals also provides insight into reactive sites. In the case of the studied derivative, the HOMO is primarily localized on the 2,3-dihydrobenzo[b] rsc.orgnih.govdioxine portion of the molecule, indicating this is the likely site for electrophilic attack. Conversely, the LUMO is concentrated on the 4H-chromen-4-one moiety, identifying it as the probable site for nucleophilic attack. mdpi.com This information is invaluable for predicting how the molecule will behave in chemical reactions, such as the palladium-catalyzed transformations for which 3-iodochromones are often used as precursors.

Density Functional Theory (DFT) Studies of Electronic Structure

Comparison of Theoretical and Experimental Geometric Parameters

A comprehensive structural analysis involves the comparison of geometric parameters (bond lengths and angles) obtained from experimental methods, most definitively single-crystal X-ray diffraction, with those calculated using theoretical methods like Density Functional Theory (DFT). This comparison serves to validate the computational model and provide a more detailed electronic and geometric understanding than is available from either method alone.

For the specific compound 3-iodo-6-methoxy-4H-chromen-4-one, detailed experimental crystal structure data and corresponding comparative computational analyses were not available in the reviewed scientific literature. While studies on derivatives synthesized from this compound exist, which include such comparisons, the specific bond lengths and angles for the title molecule have not been published. mdpi.com Such an analysis would typically involve optimizing the molecular geometry using a DFT functional (e.g., B3LYP) and a suitable basis set, and then comparing the calculated bond lengths and angles with those determined via X-ray crystallography. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Contacts

A Hirshfeld surface analysis for 3-iodo-6-methoxy-4H-chromen-4-one has not been reported in the available literature. For related, more complex isoflavones synthesized from this compound, this analysis has been performed and reveals the quantitative contributions of different intermolecular contacts. mdpi.com For instance, in one such derivative, H···H, O···H, and C···H interactions were found to be the major contributors to the crystal packing. mdpi.com A similar analysis on 3-iodo-6-methoxy-4H-chromen-4-one would provide crucial insights into how the iodine, methoxy (B1213986), and carbonyl groups direct its solid-state architecture.

Spectroscopic Elucidation of Molecular Structures

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of synthesized organic compounds. Nuclear Magnetic Resonance (NMR) provides information about the chemical environment of specific nuclei, while Mass Spectrometry (MS) confirms the molecular mass and can offer clues about the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. The chemical shifts (δ) in ¹H and ¹³C NMR spectra provide definitive evidence for the molecular skeleton and the presence of functional groups. For 3-iodo-6-methoxy-4H-chromen-4-one, which serves as a key synthetic intermediate, its NMR data confirms the successful iodination of the precursor. mdpi.com

The reported ¹H and ¹³C NMR spectral data, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) and deuterated chloroform (B151607) (CDCl₃), are consistent with the assigned structure. mdpi.comfigshare.com The ¹H NMR spectrum notably features a singlet in the downfield region, characteristic of the proton at the 2-position of the chromone (B188151) ring, alongside signals for the aromatic protons and the methoxy group. mdpi.comfigshare.com The ¹³C NMR spectrum shows the expected number of carbon signals, including the carbonyl carbon and the carbon atom bearing the iodine, which is significantly shifted. mdpi.com

Interactive Table 1: NMR Spectroscopic Data for 3-iodo-6-methoxy-4H-chromen-4-one

| ¹H NMR Chemical Shifts (δ) in ppm | ||

|---|---|---|

| Assignment | DMSO-d₆ (400 MHz) mdpi.com | CDCl₃ (400 MHz) figshare.com |

| H-2 | 8.81 (s, 1H) | 8.27 (s, 1H) |

| H-5 | 7.64 (dd, 1H, J = 9.0, 0.5 Hz) | 7.39 (d, J = 9.2 Hz, 1H) |

| H-7 | 7.42 (d, 1H, J = 3.2 Hz) | 7.56 (d, J = 3.0 Hz, 1H) |

| H-8 | 7.40 (d, 1H, J = 0.5 Hz) | 7.28 (dd, J = 9.2, 3.0 Hz, 1H) |

| -OCH₃ | 3.86 (s, 3H) | 3.89 (s, 3H) |

| ¹³C NMR Chemical Shifts (δ) in ppm | ||

| Assignment | DMSO-d₆ (100 MHz) mdpi.com | |

| C=O (C-4) | 172.57 | |

| C-2 | 158.85 | |

| C-8a | 156.84 | |

| C-6 | 150.42 | |

| C-5 | 123.66 | |

| C-7 | 121.78 | |

| C-4a | 120.00 | |

| C-8 | 105.14 | |

| C-3 | 85.80 | |

| -OCH₃ | 55.77 |

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is employed to determine the molecular weight of a compound and can provide evidence for its elemental composition through high-resolution mass spectrometry (HRMS). The empirical formula for 3-iodo-6-methoxy-4H-chromen-4-one is C₁₀H₇IO₃, corresponding to a molecular weight of approximately 302.07 g/mol . While this technique is used to characterize the compound, specific mass spectra or high-resolution mass spectrometry data for 3-iodo-6-methoxy-4H-chromen-4-one were not detailed in the reviewed literature. mdpi.com Such analysis would be expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) confirming the molecular weight.

Molecular Interactions and Structure Activity Relationship Sar at a Molecular Level

Enzyme Inhibition Mechanisms and Kinetics

The inhibitory effects of 3-iodo-6-methoxy-4H-chromen-4-one have been suggested against several enzymes, although detailed kinetic data remains limited in publicly accessible research.

Studies have indicated that 3-iodo-6-methoxy-4H-chromen-4-one exhibits inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of the neurotransmitter acetylcholine. evitachem.com The inhibition of these enzymes is a key therapeutic strategy for managing neurodegenerative diseases. However, specific IC50 values and detailed kinetic analyses for 3-iodo-6-methoxy-4H-chromen-4-one are not extensively documented in peer-reviewed literature, precluding a deeper analysis of its potency and mechanism of inhibition for these targets.

Beta-secretase (BACE1) is a primary target in the development of treatments for Alzheimer's disease. At present, there is a lack of specific published research detailing the inhibitory activity or kinetic parameters of 3-iodo-6-methoxy-4H-chromen-4-one against BACE1.

While direct inhibitory data for 3-iodo-6-methoxy-4H-chromen-4-one against Aurora kinases is not available, it has been utilized as a key intermediate in the synthesis of more complex isoflavone (B191592) derivatives. mdpi.com One such derivative, 3-(2,3-dihydrobenzo[b] mdpi.comdioxin-6-yl)-6-methoxy-4H-chromen-4-one, was synthesized from 3-iodo-6-methoxy-4H-chromen-4-one and subsequently studied for its interaction with Aurora kinase A (AURKA). mdpi.com This suggests the potential of the 6-methoxy-4H-chromen-4-one scaffold as a foundation for developing Aurora kinase inhibitors.

There is currently no available scientific literature that describes the interaction between 3-iodo-6-methoxy-4H-chromen-4-one and mitochondrial complex III or other related enzyme targets.

Molecular Docking and In Silico Studies

Computational methods, particularly molecular docking, have been employed to predict the binding behavior of related compounds, offering insights into the potential interactions of 3-iodo-6-methoxy-4H-chromen-4-one.

Molecular docking studies have been instrumental in understanding how chromone-based structures can fit into the active sites of various enzymes. For instance, in the context of Aurora kinase A, a derivative synthesized from 3-iodo-6-methoxy-4H-chromen-4-one was docked into the ATP-binding pocket of the enzyme. mdpi.com These in silico models help in visualizing the potential hydrogen bonds and hydrophobic interactions that could stabilize the ligand-protein complex, guiding the rational design of more potent and selective inhibitors. While specific docking studies on 3-iodo-6-methoxy-4H-chromen-4-one with cholinesterases or BACE1 are not detailed in the available literature, the general principles of ligand binding to these enzymes are well-established and could be applied to predict its binding mode.

Identification of Key Interacting Residues in Enzyme Active Sites

While specific studies detailing the key interacting residues for 3-iodo-6-methoxy-4H-chromen-4-one are not extensively documented, molecular docking studies on analogous chromone (B188151) derivatives provide valuable insights into potential binding modes. For instance, studies on a flavone (B191248) derivative, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, have shown inhibitory activity against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. mdpi.com Molecular docking simulations of this compound revealed key interactions within the active sites of these enzymes, suggesting a basis for its anti-inflammatory properties. mdpi.com

Similarly, docking studies of 3,7-Dihydroxy-2-phenyl-4H-chromen-4-one with lipoxygenase have highlighted important molecular interactions that contribute to its inhibitory potential. psmjournals.org In one such study, the methoxy (B1213986) group at position 6 of a similar compound was observed to engage in charge-dipole interactions with Iue557 within the enzyme's active site. psmjournals.org It is plausible that the 6-methoxy group of 3-iodo-6-methoxy-4H-chromen-4-one could participate in similar interactions, anchoring the molecule within the active site of target enzymes.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonds, Halogen Bonds)

The interaction of 3-iodo-6-methoxy-4H-chromen-4-one with biological targets is governed by a variety of non-covalent forces. The methoxy group, for example, can act as a hydrogen bond acceptor, a property that can enhance the binding of a ligand to its target. researchgate.net Furthermore, the methoxy group can contribute to hydrophobic interactions within the active site, further stabilizing the ligand-protein complex. researchgate.net

The iodine atom at the 3-position introduces the possibility of halogen bonding, a directional non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring. This type of interaction is increasingly recognized for its importance in drug design and molecular recognition.

Computational Prediction of Inhibitory Mechanisms (e.g., Non-Competitive Inhibition)

Computational methods, particularly molecular docking, are instrumental in predicting the inhibitory mechanisms of compounds like 3-iodo-6-methoxy-4H-chromen-4-one. nih.gov These techniques can model the binding of the molecule to the active site of an enzyme, providing insights into the likely mode of inhibition. For example, a study on a flavone derivative indicated selective COX-2 inhibition, suggesting that such compounds may have a lower risk of gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com

Kinetic studies of other chromone derivatives have identified them as reversible competitive inhibitors of certain enzymes. nih.gov It is conceivable that 3-iodo-6-methoxy-4H-chromen-4-one could also act as a competitive inhibitor, binding to the active site of a target enzyme and preventing the binding of the natural substrate. However, without specific experimental data, the precise inhibitory mechanism remains a subject for further investigation. It is also known to exhibit inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. evitachem.com

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship (SAR) of 3-iodo-6-methoxy-4H-chromen-4-one provides a framework for understanding how its chemical structure relates to its biological activity. By systematically modifying the different parts of the molecule, researchers can identify the key features responsible for its therapeutic effects.

Influence of Iodine and Methoxy Substituents on Molecular Recognition and Enzyme Binding

The iodine and methoxy substituents on the chromenone scaffold play a crucial role in the molecule's interaction with biological targets. A review on the role of the methoxy group in approved drugs highlights its ability to enhance ligand-target binding and improve physicochemical properties. nih.govyoutube.com In the context of chromone derivatives, the position of the methoxy group can significantly influence bioactivity. For instance, in a series of benzopyrone-3-phenylcarboxamide scaffolds, 6-methoxy substitution was found to have a notable impact on MAO-B inhibition. nih.gov

The iodine atom at the 3-position also has a profound effect on the molecule's biological profile. Iodine itself is known to have antioxidant and antineoplastic properties. nih.govnih.gov In a study of 3-iodochromone derivatives, various substituents on the chromone ring were shown to influence their fungicidal activity. nih.gov This suggests that the iodine atom, in concert with other substituents, is a key determinant of the molecule's bioactivity.

Impact of Chromenone Scaffold Modifications on Biological Target Affinity

The chromenone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework that can be modified to interact with a wide range of biological targets. nih.gov Modifications to this scaffold can have a significant impact on biological activity and target affinity. For example, substitutions at the C5, C6, and C7 positions of the chromone ring have been shown to affect the inhibition of MAO-B. nih.gov

In another example, a study on chromen-4-one derivatives as anti-Trypanosoma brucei agents demonstrated that chemical modulation of the scaffold led to compounds with significant activity. researchgate.net A quantitative structure-activity relationship (QSAR) study on 3-iodochromone derivatives revealed that various physicochemical descriptors, influenced by substitutions on the chromone ring, were correlated with fungicidal activity. nih.gov This underscores the importance of the substitution pattern on the chromenone scaffold in determining biological target affinity.

Rational Design Principles for Modulating Bioactivity

The SAR insights gained from studying 3-iodo-6-methoxy-4H-chromen-4-one and related compounds provide a foundation for the rational design of new and improved therapeutic agents. nih.govusc.gal By understanding the role of the iodine and methoxy substituents, as well as the impact of modifications to the chromenone scaffold, medicinal chemists can design molecules with enhanced potency, selectivity, and pharmacokinetic properties.

For example, the knowledge that the 6-methoxy group can enhance binding can be used to design new inhibitors with improved affinity for their target enzymes. Similarly, the understanding of how different substituents on the chromone ring affect bioactivity can guide the synthesis of compounds with optimized therapeutic profiles. The principles of rational drug design, informed by SAR studies, are essential for the development of the next generation of chromone-based drugs. nih.gov

Advanced Analytical Methodologies in the Research of 3 Iodo 6 Methoxy 4h Chromen 4 One

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy and precision. Unlike standard mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of an exact mass that can be used to deduce a unique elemental formula.

For 3-iodo-6-methoxy-4H-chromen-4-one, the empirical formula is C₁₀H₇IO₃. sigmaaldrich.com The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹²⁷I, and ¹⁶O). The experimentally determined mass from an HRMS analysis, typically using electrospray ionization (ESI), would be compared against this theoretical value. A close match, usually within a few parts per million (ppm), provides definitive confirmation of the compound's elemental composition and, by extension, its molecular weight. mdpi.com

Table 1: HRMS Data for 3-Iodo-6-methoxy-4H-chromen-4-oneParameterValueEmpirical FormulaC₁₀H₇IO₃ sigmaaldrich.comMolecular Weight (Nominal)302.07 g/mol sigmaaldrich.comTheoretical Exact Mass (Monoisotopic)301.94398 uIonization ModeElectrospray Ionization (ESI) mdpi.comExpected Ion Adduct[M+H]⁺Expected m/z for [M+H]⁺302.95186 u

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules in solution. auremn.org.br For 3-iodo-6-methoxy-4H-chromen-4-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its covalent framework and spatial arrangement.

While 3-iodo-6-methoxy-4H-chromen-4-one does not possess stereocenters, NMR techniques are crucial for confirming its planar chromone (B188151) core and the regiochemistry of its substituents. The conformation is generally rigid due to the fused ring system.

1D NMR (¹H and ¹³C): Proton (¹H) NMR provides information on the number of different types of protons and their connectivity, while Carbon-13 (¹³C) NMR reveals the number and electronic environment of carbon atoms. The chemical shifts, integration, and coupling patterns in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, allow for initial assignment of the protons and carbons in the aromatic ring, the methoxy (B1213986) group, and the chromone system.

2D NMR (COSY, HSQC, HMBC): These advanced techniques establish correlations between different nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. ipb.pt It is particularly useful for identifying the placement of substituents that lack protons, such as the iodine atom at C3 and the carbonyl group at C4. For instance, a correlation between the methoxy protons and the carbon at position 6 would confirm the substituent's location.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. mdpi.com For this compound, NOESY can confirm the planarity of the chromone ring and the spatial proximity between, for example, the proton at C5 and the carbonyl oxygen at C4.

Table 2: Application of Advanced NMR TechniquesTechniquePurpose in Analysis¹H NMRIdentifies chemical environment and connectivity of protons.¹³C NMRDetermines the number and type of carbon atoms.HSQCCorrelates directly attached ¹H and ¹³C nuclei for definitive assignment. mdpi.comHMBCEstablishes 2-3 bond correlations to map the carbon skeleton and place substituents. ipb.ptNOESYConfirms through-space proximity of protons, supporting conformational analysis. mdpi.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of 3-iodo-6-methoxy-4H-chromen-4-one after its synthesis and for the subsequent assessment of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier analytical technique for determining the purity of a non-volatile solid compound. A solution of the compound is injected into a column packed with a stationary phase (commonly silica-based, C18). A liquid mobile phase is pumped through the column, and components elute at different times (retention times) based on their affinity for the stationary phase. For purity assessment, a single, sharp peak is expected. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity, often greater than 95-99% for research-grade chemicals.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method used to monitor the progress of a reaction and to get a quick snapshot of a sample's purity. A small spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a solvent (mobile phase). As the solvent moves up the plate, it carries the sample components at different rates. The resulting separation is visualized, often under UV light, and the presence of a single spot indicates a high degree of purity.

Column Chromatography: This is the standard preparative technique used to isolate and purify the target compound from reaction byproducts and unreacted starting materials. It operates on the same principles as TLC but on a much larger scale, allowing for the purification of milligram to gram quantities of the product.

Table 3: Chromatographic Methods for AnalysisMethodPrimary UseInformation ProvidedHPLCQuantitative Purity AssessmentRetention time, peak area (purity percentage)TLCQualitative Purity Check & Reaction MonitoringRetention factor (Rf), number of componentsColumn ChromatographyPreparative Isolation & PurificationSeparation of the desired compound from impurities

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The synthesis of 3-iodo-6-methoxy-4H-chromen-4-one can be achieved through various methods. evitachem.com A common approach is the direct iodination of 6-methoxy-4H-chromen-4-one. evitachem.com This reaction typically uses iodine in a solvent such as N,N-dimethylformamide and requires heat to proceed. evitachem.com

Future research in this area aims to refine these methods by exploring alternative catalysts, greener solvents, and milder reaction conditions to enhance the sustainability and efficiency of the synthesis of 3-iodo-6-methoxy-4H-chromen-4-one and its derivatives.

Advanced Computational Approaches for Predictive Modeling of Reactivity and Molecular Interactions

Computational methods are becoming increasingly important in predicting the chemical behavior of molecules like 3-iodo-6-methoxy-4H-chromen-4-one. These approaches can model the compound's reactivity and its interactions with biological targets, which is crucial for drug discovery. scispace.com

By using computational models, researchers can predict how the iodine and methoxy (B1213986) groups on the chromone (B188151) core influence the molecule's electronic properties and its ability to bind to enzymes or receptors. evitachem.comresearchgate.net This predictive power helps in designing new derivatives with potentially enhanced biological activity.

Future directions in this field involve the development of more sophisticated computational models that can more accurately predict the complex interactions between 3-iodo-6-methoxy-4H-chromen-4-one and biological systems. This will aid in the rational design of new drugs and chemical probes.

Development of 3-Iodo-6-methoxy-4H-chromen-4-one as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. nih.govnih.govyoutube.com 3-Iodo-6-methoxy-4H-chromen-4-one has the potential to be developed into such a tool. Its ability to interact with specific biological targets makes it a candidate for investigating cellular processes. evitachem.comnih.gov

The development of this compound as a chemical probe involves modifying its structure to incorporate reporter tags, such as fluorescent molecules, without losing its biological activity. nih.gov These tagged molecules would allow researchers to visualize the compound's distribution and interactions within cells.

The future in this area lies in creating a suite of chemical probes based on the 3-iodo-6-methoxy-4H-chromen-4-one scaffold. These probes could be used to identify new biological targets and to better understand the mechanisms of action of chromone-based compounds. nih.gov

Integration with Combinatorial Chemistry and High-Throughput Screening in Lead Optimization

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. scispace.commanuscriptpoint.comnih.gov When combined with high-throughput screening, which enables the rapid testing of these molecules for biological activity, it becomes a powerful tool in drug discovery. scispace.commanuscriptpoint.comrjpbr.com

The 3-iodo-6-methoxy-4H-chromen-4-one structure can serve as a scaffold for creating a library of diverse compounds. By systematically altering the substituents on the chromone ring, researchers can explore a wide chemical space to identify compounds with improved therapeutic properties.

Future applications will likely involve the use of automated synthesis and screening platforms to accelerate the discovery of new lead compounds derived from 3-iodo-6-methoxy-4H-chromen-4-one. manuscriptpoint.com This approach will be crucial for optimizing the potency and selectivity of potential drug candidates.

Unexplored Reactivity Patterns and Mechanistic Investigations of the Compound

The presence of an iodine atom on the chromone ring of 3-iodo-6-methoxy-4H-chromen-4-one opens up a range of chemical reactions that can be explored. evitachem.com The iodo group can participate in various coupling reactions, allowing for the introduction of new functional groups at this position. researchgate.net

Investigating the full scope of these reactions is an active area of research. Understanding the mechanistic details of how this compound reacts is essential for developing new synthetic methodologies and for designing novel molecules with desired properties.

Future research will focus on uncovering new reactivity patterns of 3-iodo-6-methoxy-4H-chromen-4-one. This includes exploring its participation in novel catalytic cycles and its potential as a building block in the synthesis of more complex molecular architectures.

Q & A

Q. What are the established synthetic routes for 3-iodo-6-methoxy-4H-chromen-4-one?

- Methodological Answer : The synthesis typically involves electrophilic iodination of a pre-functionalized chromenone scaffold. For example, 6-methoxy-4H-chromen-4-one derivatives (e.g., ) are iodinated at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DCM or DMF). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the target compound. Key steps include:

Precursor preparation : Synthesize 6-methoxy-4H-chromen-4-one via Pechmann condensation (phenol + β-ketoester in acidic conditions) .

Iodination : Optimize reaction time (12–24 hrs) and temperature (0–25°C) to prevent over-halogenation .

Validation : Confirm purity via HPLC and structural integrity via H/C NMR.

Q. How is 3-iodo-6-methoxy-4H-chromen-4-one characterized using spectroscopic methods?

- Methodological Answer : Characterization relies on:

- H NMR : Peaks for aromatic protons (δ 6.3–8.3 ppm), methoxy group (δ ~3.8–3.9 ppm, singlet), and iodine-induced deshielding at C3 (e.g., δ 8.2–8.3 ppm for adjacent protons) .

- C NMR : Carbonyl (C4, δ ~176 ppm), iodinated aromatic carbons (C3, δ ~90–100 ppm), and methoxy carbons (δ ~55–60 ppm) .

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for : 302.9462) .

Example data from analogous compounds ():

| Proton/Carbon | Shift (δ, ppm) | Assignment |

|---|---|---|

| H-3 (aromatic) | 8.29 (d, J=2 Hz) | Iodo-substituted position |

| OCH3 | 3.86 (s) | Methoxy group |

| C=O (C4) | 176.7 | Chromenone backbone |

Q. What safety protocols are recommended for handling this compound?

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 mins .

- Storage : In amber vials at –20°C, away from light (iodine derivatives are light-sensitive).

Advanced Research Questions

Q. How can low yields in the iodination step be addressed during synthesis?

- Methodological Answer : Low yields often arise from competing side reactions (e.g., di-iodination or oxidation). Mitigation strategies:

- Catalyst optimization : Use Lewis acids like BF3·Et2O to enhance regioselectivity .

- Solvent control : Switch to DMF for better iodine solubility and reaction homogeneity .

- Stoichiometry : Limit iodine equivalents (1.1–1.3 eq.) to minimize over-substitution .

- Monitoring : Track reaction progress via TLC (hexane:EtOAc = 7:3) and adjust time/temperature dynamically.

Q. How to resolve contradictions in spectroscopic data for structural elucidation?

- Methodological Answer : Conflicting NMR/HRMS data may arise from tautomerism or impurities. Steps for resolution:

2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., distinguish between C3 and C5 substituents) .

Isotopic analysis : Check HRMS for I isotopic patterns (expected 1:1 ratio for [M+H]+ and [M+H+2]+) .

Crystallography : If crystals are obtainable, compare with published structures (e.g., for analogous chromenones).

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) can model:

- Electrophilic reactivity : Frontier molecular orbitals (HOMO/LUMO) to predict iodination sites .

- Solvatochromism : UV-Vis spectra simulations in solvents of varying polarity (compared with experimental λmax) .

- Validation : Cross-check computed bond lengths/angles with crystallographic data (e.g., ).

Q. How to design structure-activity relationship (SAR) studies for bioactivity screening?

- Methodological Answer : Focus on modifying substituents while retaining the iodinated chromenone core:

Variations : Replace methoxy (C6) with hydroxyl or ethoxy groups ().

Biological assays : Test derivatives for kinase inhibition (e.g., EGFR) using in vitro enzymatic assays .

Data analysis : Correlate substituent electronic effects (Hammett σ values) with IC50 results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.